2-Fluorophenoxyacetonitrile

Descripción general

Descripción

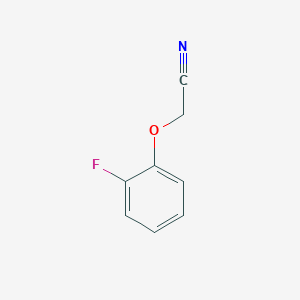

2-Fluorophenoxyacetonitrile is an organic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . It appears as a colorless to yellow liquid. This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to an acetonitrile group. The presence of the fluorine atom imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenoxyacetonitrile typically involves the reaction of 2-fluorophenol with chloroacetonitrile in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 2-fluorophenol attacks the carbon atom of chloroacetonitrile, displacing the chloride ion. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and a base such as potassium carbonate or sodium hydride is used to deprotonate the phenol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluorophenoxyacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation: The phenoxy group can undergo oxidation reactions to form corresponding phenols or quinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols, and conditions involving organic solvents and bases.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Amides: Formed from nucleophilic substitution with amines.

Esters: Formed from nucleophilic substitution with alcohols.

Amines: Formed from the reduction of the nitrile group.

Phenols or Quinones: Formed from the oxidation of the phenoxy group.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

In synthetic chemistry, 2-Fluorophenoxyacetonitrile serves as a vital intermediate for the synthesis of complex organic molecules. Its fluorine atom enhances the compound's reactivity and stability, making it an attractive building block for various chemical syntheses. Researchers utilize this compound to create pharmaceuticals and other specialty chemicals efficiently .

Drug Development

The role of this compound in drug development is particularly significant. It is involved in designing compounds that target specific biological pathways, which can enhance therapeutic efficacy. For instance, studies have indicated that derivatives of this compound may exhibit selective inhibition of histone deacetylases (HDACs), which are crucial targets in cancer therapy . The ability to modify the phenoxy group allows for the fine-tuning of biological activity, making it a valuable asset in medicinal chemistry.

Agricultural Chemicals

In the realm of agricultural chemicals, this compound is utilized to formulate effective pesticides and herbicides. Its incorporation into agrochemical products contributes to improved crop yields by enhancing the efficacy of pest control agents. Research indicates that compounds with fluorine substitutions often exhibit better bioactivity and environmental stability, which are essential for agricultural applications .

Material Science

The compound also finds applications in material science, particularly in the development of specialty polymers and materials. Its unique properties allow for the tailoring of materials used in coatings, adhesives, and other industrial applications. The incorporation of fluorinated compounds can lead to enhanced durability and performance characteristics in these materials .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various analytical techniques. It aids in the detection and quantification of other compounds, which is crucial for quality control processes in manufacturing. Its ability to form stable complexes with different analytes enhances its utility in analytical applications .

Case Study 1: Drug Development

A notable case study involves the development of HDAC4-selective protein degraders that utilize this compound as a key component. Researchers demonstrated that this compound could effectively promote HDAC4 degradation in cellular models, indicating its potential use in treating neurodegenerative diseases like Huntington's disease . The study highlighted how modifications to the compound's structure influenced its biological activity and selectivity.

Case Study 2: Agrochemical Formulations

Another study focused on the formulation of novel herbicides using this compound. The research showed that herbicides containing this compound exhibited superior efficacy against specific weed species compared to traditional formulations. This effectiveness is attributed to the compound's enhanced metabolic stability and bioactivity due to fluorination .

Mecanismo De Acción

The mechanism of action of 2-Fluorophenoxyacetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target molecules. Additionally, the nitrile group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

2-Fluorophenoxyacetonitrile can be compared with other similar compounds, such as:

2-Chlorophenoxyacetonitrile: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound imparts different chemical properties, such as increased electronegativity and reactivity.

2-Bromophenoxyacetonitrile: Similar structure but with a bromine atom instead of fluorine. Bromine is larger and less electronegative than fluorine, resulting in different reactivity and interactions.

2-Iodophenoxyacetonitrile: Similar structure but with an iodine atom instead of fluorine. Iodine is even larger and less electronegative than bromine, leading to distinct chemical behavior.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific chemical properties such as high electronegativity, small atomic radius, and the ability to form strong hydrogen bonds. These properties make it a valuable compound in various scientific and industrial applications.

Actividad Biológica

2-Fluorophenoxyacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated phenyl ring attached to an acetonitrile group through an ether linkage. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have reported that this compound exhibits notable antimicrobial properties against various bacterial strains. In particular, it has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 300 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly in light of increasing antibiotic resistance .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Preliminary findings indicate that while some derivatives exhibit modest cytotoxicity, the overall activity varies significantly based on structural modifications.

Case Study: Cytotoxicity Evaluation

In a study assessing the antiproliferative properties of substituted indole derivatives, compounds containing the 2-fluorophenyl moiety were found to enhance cytotoxicity when paired with specific substituents at critical positions on the indole framework. For instance, compounds with an acetamido group at position 7 showed increased activity against both cancer cell lines compared to their unsubstituted counterparts .

| Compound | Cell Line | Cytotoxicity (IC50 µM) |

|---|---|---|

| 2-(4-fluorophenyl)-4b | HeLa | Modest |

| 2-(3-chlorophenyl)-4c | A549 | Low |

This data underscores the importance of SAR in optimizing the anticancer potential of fluorinated compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Division : Similar to other nitriles, it may interfere with cellular processes essential for replication.

- Disruption of Membrane Integrity : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Induction of Apoptosis : In cancer cells, certain derivatives have been shown to activate apoptotic pathways, contributing to their cytotoxic effects .

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYDDGNSGGDTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568153 | |

| Record name | (2-Fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22361-61-1 | |

| Record name | (2-Fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.